molecular formula C8H8BrClO2S B2752214 (4-Bromo-2-methylphenyl)methanesulfonyl chloride CAS No. 1541775-33-0

(4-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B2752214
CAS No.: 1541775-33-0
M. Wt: 283.56
InChI Key: KCPOAWGNCBKOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-methylphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is commonly used as a reagent in organic synthesis due to its ability to introduce the methanesulfonyl group into various substrates.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

“(4-Bromo-2-methylphenyl)methanesulfonyl chloride” is a hazardous chemical. It causes severe skin burns and eye damage and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Bromo-2-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Thiols: For the formation of sulfonothioates.

The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the sulfonyl chloride group.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Bromo-2-methylphenyl)methanesulfonyl chloride include:

  • (4-Bromo-2-methylphenyl)methanesulfonamide
  • (4-Bromo-2-methylphenyl)methanesulfonate
  • (4-Bromo-2-methylphenyl)methanesulfonothioate

Uniqueness

The uniqueness of this compound lies in its ability to introduce the methanesulfonyl group into various substrates under mild conditions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPOAWGNCBKOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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